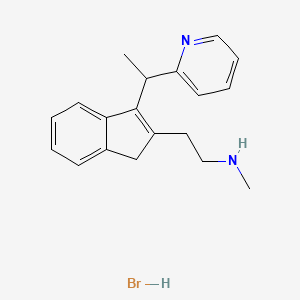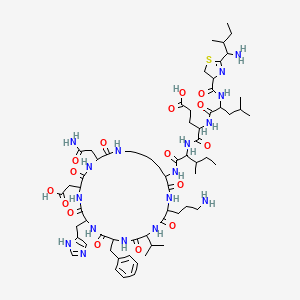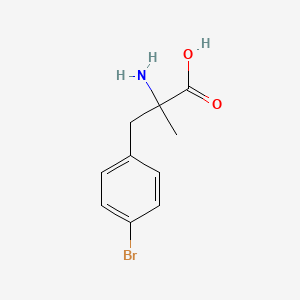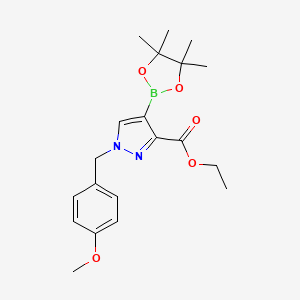![molecular formula C11H21NO4 B12290300 tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo es un compuesto químico que pertenece a la clase de los carbamatos. Se caracteriza por la presencia de un grupo terc-butilo, un grupo hidroximetilo y un anillo de oxano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo generalmente implica la reacción de carbamato de terc-butilo con un derivado de oxano adecuado. Las condiciones de reacción a menudo incluyen el uso de una base, como hidruro de sodio o carbonato de potasio, y un solvente apropiado, como tetrahidrofurano o dimetilformamida. La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los materiales de partida.
Métodos de producción industrial
En un entorno industrial, la producción de N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El anillo de oxano se puede reducir para formar una estructura cíclica más saturada.
Sustitución: El grupo terc-butilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetilo puede producir un ácido carboxílico, mientras que la reducción del anillo de oxano puede producir un compuesto cíclico más saturado.
Aplicaciones Científicas De Investigación
N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y la modificación de proteínas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo terc-butilo puede proporcionar impedimento estérico, afectando la afinidad de unión y la actividad del compuesto. El grupo hidroximetilo puede participar en enlaces de hidrógeno y otras interacciones, lo que influye aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un carbamato más simple con propiedades de grupo protector similares.
N-[(3R,6S)-6-(hidroximetil)oxan-3-il]carbamato de terc-butilo: Un isómero estructural con diferente estereoquímica.
(3-hidroxípropil)carbamato de terc-butilo: Un compuesto relacionado con una longitud de cadena alquílica diferente.
Unicidad
N-[(3R,4S)-4-(hidroximetil)oxan-3-il]carbamato de terc-butilo es único debido a su estereoquímica específica y la presencia de un grupo hidroximetilo y un anillo de oxano.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clave InChI |
FTBOFNJQEUGOPO-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)


![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)


![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)

